

Comparative Guide: 2,5-Difluoro vs. 2,6-Difluorobenzamide Biological Activity

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Compound of Interest

Compound Name: 2,5-Difluoro-N-(2-hydroxyphenyl)benzamide
CAS No.: 609352-39-8
Cat. No.: B12575473

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Executive Summary: The "Privileged" vs. The "Passive"

In drug discovery, the positional isomerism of fluorine atoms on a benzamide scaffold is not merely a trivial structural variation; it is a determinant of biological function.

- 2,6-Difluorobenzamide is widely recognized as a "privileged scaffold." The specific substitution pattern creates a unique steric environment that forces the amide group out of planarity with the phenyl ring. This "conformational lock" is critical for binding to specific hydrophobic pockets in targets like bacterial FtsZ and insect Chitin Synthase.
- 2,5-Difluorobenzamide typically functions as a generic building block. It lacks the specific conformational restriction of the 2,6-isomer. While derivatives show biological activity (often as broad-spectrum antibacterials or enzyme inhibitors), the activity is usually driven by the appended heterocycles rather than the benzamide pharmacophore itself.

Mechanistic Divergence: The Conformational Lock

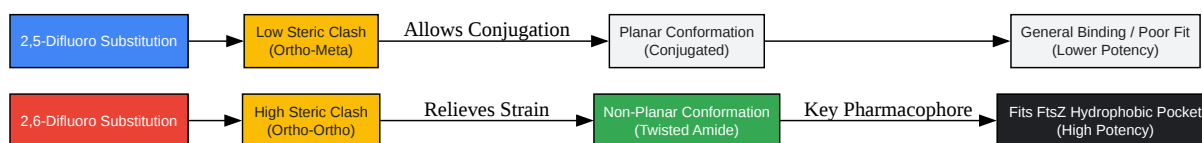
The most critical differentiator between these two isomers is their three-dimensional shape in solution and within binding pockets.

Structural Analysis[1]

- 2,6-Difluorobenzamide: The fluorine atoms at the 2 and 6 positions create significant steric repulsion with the amide carbonyl oxygen and the amide nitrogen. To relieve this strain, the amide bond rotates out of the plane of the benzene ring. Crystallographic data confirms a torsion angle of approximately -27° to -58° . [1] This non-planar conformation is pre-organized to bind into deep, hydrophobic clefts.
- 2,5-Difluorobenzamide: With only one ortho-fluorine, the steric pressure is significantly lower. The molecule can adopt a near-planar conformation, allowing for conjugation between the amide and the phenyl ring. This planarity often results in a penalty when binding to targets that require a twisted geometry.

Logic Flow: Structure-Activity Relationship (SAR)

The following diagram illustrates the causal link between the fluorination pattern and biological outcome.



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Caption: Causal pathway linking fluorine substitution patterns to conformational states and subsequent target binding efficacy.

Detailed Biological Activity Comparison

Antibacterial Activity (Target: FtsZ)

The bacterial cell division protein FtsZ is the primary target where 2,6-difluorobenzamide shines. [2]

- 2,6-Difluorobenzamide Derivatives (e.g., PC190723, TXA709):
 - Mechanism: These compounds bind to the interdomain cleft of FtsZ. The non-planar 2,6-difluorobenzamide moiety fits perfectly into a hydrophobic pocket formed by Val207, Leu209, and Asn263.
 - Activity: They act as stabilizers of FtsZ polymers, preventing the dynamic treadmilling necessary for cell division (Z-ring constriction). This leads to filamentation and cell death.
 - Potency: Derivatives exhibit MIC values in the range of 0.06 – 1.0 µg/mL against MRSA (Methicillin-Resistant *S. aureus*).
- 2,5-Difluorobenzamide Derivatives:
 - Observation: In SAR studies, moving a fluorine from the 6-position to the 5-position (or 3, 4 positions) typically results in a drastic loss of potency (often >10-fold increase in MIC).
 - Reason: The 2,5-isomer lacks the bulk required to fill the hydrophobic pocket and the twist required to align hydrogen bond donors/acceptors correctly within the cleft.

Insecticidal Activity (Target: Chitin Synthase)

Both isomers appear in agrochemical research, but with distinct efficacy profiles.

- 2,6-Difluorobenzamide (Benzoylureas):
 - This moiety is the precursor to Diflubenzuron and related Insect Growth Regulators (IGRs).
 - Data: Comparative bioassays on *Spodoptera litura* (tobacco cutworm) have shown that 2,6-difluoro derivatives possess significantly higher IGR activity compared to 2,5-difluoro, 3,5-difluoro, or mono-fluoro analogs.[3]
- 2,5-Difluorobenzamide:
 - While used as an intermediate for some herbicides (e.g., pyridine-based herbicides), it is less effective as a primary pharmacophore for chitin synthesis inhibition.

Metabolic Stability[4]

- 2,6-Substitution: Fluorine at both ortho positions effectively blocks the most accessible sites for Cytochrome P450 oxidative metabolism (ortho-hydroxylation). This extends the half-life () of the drug.
- 2,5-Substitution: Leaves the 6-position (ortho) and the 4-position (para) exposed. The 4-position is particularly vulnerable to metabolic attack unless blocked by another substituent.

Quantitative Data Summary

Feature	2,6-Difluorobenzamide	2,5-Difluorobenzamide
Primary Biological Role	Pharmacophore (Active Binding Element)	Building Block (Linker/Spacer)
Key Target	Bacterial FtsZ, Insect Chitin Synthase	General Kinases (as part of larger scaffold)
Conformation	Non-Planar (Twisted Amide)	Planar (Conjugated)
FtsZ Inhibition (MRSA)	High Potency (MIC < 1 µg/mL for optimized derivs)	Low / Inactive
Metabolic Stability	High (Blocks metabolic hot spots)	Moderate (Susceptible to P450 oxidation)
Commercial Example	PC190723 (Antibacterial), Diflubenzuron (Insecticide)	Intermediate for generic agrochemicals

Experimental Protocols

Protocol: FtsZ Polymerization Stabilization Assay

This assay validates the specific activity of 2,6-difluorobenzamide derivatives.

Reagents:

- Purified *S. aureus* FtsZ protein (recombinant).
- GTP (Guanosine Triphosphate).

- Reaction Buffer: 50 mM MOPS (pH 6.5), 50 mM KCl, 5 mM MgCl₂.

Workflow:

- Preparation: Dilute FtsZ protein to 10 μM in Reaction Buffer.
- Incubation: Add test compound (2,6-difluoro derivative vs. 2,5-difluoro control) at varying concentrations (0.1 – 50 μM). Incubate for 10 minutes at 25°C.
- Activation: Initiate polymerization by adding GTP (1 mM final concentration).
- Measurement: Monitor light scattering at 350 nm (90° angle) in a fluorescence spectrometer for 20 minutes.
- Analysis:
 - Active (2,6-isomer): Rapid increase in light scattering followed by a stable plateau (stabilization of polymers).
 - Inactive/Control: Rapid increase followed by a decrease (normal polymerization/depolymerization cycle).

Protocol: Synthesis of 2,6-Difluorobenzoyl Isocyanate (Insecticide Precursor)

A key intermediate for benzoylurea synthesis.

- Reactants: Charge a reactor with 2,6-difluorobenzamide (1.0 eq) and dry dichloroethane (DCE).
- Reagent Addition: Add oxalyl chloride (1.2 eq) dropwise under nitrogen atmosphere.
- Reflux: Heat the mixture to reflux (80-85°C) for 14-16 hours. Monitor HCl gas evolution.
- Completion: Reaction is complete when the solution becomes clear and gas evolution ceases.

- Work-up: Remove solvent under reduced pressure to yield 2,6-difluorobenzoyl isocyanate as a moisture-sensitive solid. Use immediately for coupling with anilines.

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